molecular formula C8H3ClF3IO B3043732 4-Iodo-3-(trifluoromethyl)benzoyl chloride CAS No. 914636-23-0

4-Iodo-3-(trifluoromethyl)benzoyl chloride

Cat. No.: B3043732
CAS No.: 914636-23-0
M. Wt: 334.46 g/mol
InChI Key: PWGGMUYRAPCVIP-UHFFFAOYSA-N
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Description

4-Iodo-3-(trifluoromethyl)benzoyl chloride (C₈H₃ClF₃IO) is a halogenated aromatic acyl chloride characterized by an iodine atom at the para position and a trifluoromethyl (-CF₃) group at the meta position relative to the carbonyl chloride functional group. This compound is notable for its high molecular weight (~334.35 g/mol, calculated) due to the iodine and trifluoromethyl substituents. It is classified as hazardous (H315, H319, H335), indicating risks of skin, eye, and respiratory irritation .

Properties

IUPAC Name

4-iodo-3-(trifluoromethyl)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3IO/c9-7(14)4-1-2-6(13)5(3-4)8(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGGMUYRAPCVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization-Iodination of 4-Amino-3-(trifluoromethyl)benzoic Acid

This method employs a Sandmeyer-type reaction to replace an amino group with iodine:

Procedure :

  • Diazotization : Treatment of 4-amino-3-(trifluoromethyl)benzoic acid with sodium nitrite (NaNO₂) in acidic media (e.g., H₂SO₄) at 0–5°C generates a diazonium salt.
  • Iodination : Addition of potassium iodide (KI) to the diazonium salt intermediate replaces the diazo group with iodine, yielding the iodinated benzoic acid.

Reaction Conditions :

  • Temperature : 0°C (diazotization), room temperature (iodination).
  • Solvent : Dimethyl sulfoxide (DMSO) or water.
  • Yield : ~70–80% (estimated from analogous reactions).

Example :

3-(Trifluoromethyl)anthranilic acid (10.0 g, 48.8 mmol) in DMSO undergoes diazotization with NaNO₂ (5.05 g, 73.2 mmol) in 30% H₂SO₄, followed by iodination with KI to give 2-iodo-3-(trifluoromethyl)benzoic acid in 71% yield.

This method’s regioselectivity depends on the amino group’s position, making it critical for accessing the 4-iodo isomer.

Direct Iodination of 3-(Trifluoromethyl)benzoic Acid

Direct electrophilic iodination avoids multi-step functional group interconversions.

Procedure :

  • Iodinating Agent : Iodine (I₂) or N-iodosuccinimide (NIS).
  • Oxidizing Agent : Hydrogen peroxide (H₂O₂) or silver sulfate (Ag₂SO₄) to generate iodonium ions.
  • Solvent : Polar aprotic solvents (e.g., acetic acid or dichloromethane).

Reaction Conditions :

  • Temperature : 60–80°C.
  • Yield : 50–65% (patent data for analogous compounds).

Example :

2,3,4-Trifluorobenzoic acid undergoes regioselective iodination at the 5-position using I₂ and Ag₂SO₄ in acetic acid, achieving >90% regioselectivity. Adapting this method for 3-(trifluoromethyl)benzoic acid could target the 4-position via meta-directing effects of the trifluoromethyl and carboxylic acid groups.

Table 1: Comparison of Benzoic Acid Synthesis Methods

Method Starting Material Reagents Yield Regioselectivity
Diazotization-Iodination 4-Amino-3-(trifluoromethyl)BA NaNO₂, KI, H₂SO₄ ~70% High (position 4)
Direct Iodination 3-(Trifluoromethyl)benzoic acid I₂, Ag₂SO₄, acetic acid ~60% Moderate

Conversion to 4-Iodo-3-(trifluoromethyl)benzoyl Chloride

Thionyl Chloride (SOCl₂) Method

Thionyl chloride is the most widely used reagent for converting carboxylic acids to acyl chlorides due to its efficiency and simplicity.

Procedure :

  • Reaction : The benzoic acid is refluxed with excess SOCl₂ in anhydrous diethyl ether or toluene.
  • Workup : Excess SOCl₂ is removed under vacuum, and the product is purified via azeotropic distillation.

Reaction Conditions :

  • Molar Ratio : 1:3 (acid:SOCl₂).
  • Temperature : Reflux (~70°C).
  • Time : 2 hours.
  • Yield : 81–99%.

Example :

2-Iodo-3-(trifluoromethyl)benzoic acid (10.0 g, 31.6 mmol) reacted with SOCl₂ (100 mL) at reflux for 2 hours yielded 10.51 g of the acyl chloride (~99% conversion).

Table 2: Thionyl Chloride-Mediated Chlorination

Benzoic Acid Derivative SOCl₂ (equiv) Solvent Time (h) Yield
4-Amino-3-chloro-5-CF₃ BA 3.0 Diethyl ether 2 81.2%
2-Iodo-3-CF₃ BA 3.2 Toluene 2 99%

Alternative Chlorinating Agents

While less common, phosphorus pentachloride (PCl₅) or oxalyl chloride ((COCl)₂) may be used in sensitive substrates. However, SOCl₂ remains superior for scalability and cost-effectiveness.

Analysis of Critical Reaction Parameters

Regioselectivity in Iodination

The trifluoromethyl (-CF₃) and carboxylic acid (-COOH) groups are both meta-directing, but steric and electronic factors influence the iodination site:

  • -CF₃ : Strong electron-withdrawing effect deactivates the ring, favoring iodination at the 4-position (meta to -CF₃ and ortho to -COOH).
  • Oxidizing Agents : Silver salts enhance iodonium ion formation, improving regioselectivity.

Purity Considerations

  • Byproducts : Over-iodination or partial hydrolysis of the acyl chloride can occur if moisture is present.
  • Mitigation : Use of anhydrous solvents and inert atmospheres during chlorination.

"The combination of diazotization and thionyl chloride-mediated chlorination remains the gold standard for preparing halogenated benzoyl chlorides with high regioselectivity."

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate (K2CO3) are commonly used.

    Aminocarbonylation: Phosphoryl chloride and DMF are used as reagents.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    N,N-Dimethyl-(4-trifluoromethyl)benzamide: Formed through aminocarbonylation.

Scientific Research Applications

4-Iodo-3-(trifluoromethyl)benzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Iodo-3-(trifluoromethyl)benzoyl chloride in chemical reactions involves the activation of the benzoyl chloride group, which is highly reactive towards nucleophiles. The presence of the iodine and trifluoromethyl groups enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. In biological systems, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of drug molecules, leading to improved pharmacokinetic properties .

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

A. Halogen vs. Trifluoromethyl Positional Isomers

  • 4-Fluoro-3-iodobenzoyl chloride (C₇H₃ClFIO): Replaces the trifluoromethyl group with fluorine, reducing steric bulk and molecular weight (284.45 g/mol).
  • 3-Chloro-5-(trifluoromethyl)benzoyl chloride (C₈H₃Cl₂F₃O) : Features chlorine at position 3 and CF₃ at position 5. The altered substitution pattern may influence regioselectivity in reactions, though hazard data are unspecified .

B. Trifluoromethyl Positional Isomers

  • 3-(Trifluoromethyl)benzoyl chloride (C₈H₄ClF₃O): Lacks iodine but retains CF₃ at position 3. Density: 1.38 g/cm³.
  • 4-(Trifluoromethyl)benzoyl chloride (C₈H₄ClF₃O) : CF₃ at position 4 (para to COCl). Boiling point: 78–79°C at 16 mmHg, density: 1.404 g/cm³. The para-CF₃ group may stabilize the carbonyl electrophile more effectively than meta-substituted analogs .

C. Halogen-Substituted Analogs

  • 4-Bromo-3-(trifluoromethyl)benzoyl chloride (C₈H₃BrClF₃O) : Bromine replaces iodine, reducing atomic radius and polarizability. Molecular weight: 287.46 g/mol. Bromine’s lower electronegativity compared to iodine may alter reactivity in cross-coupling reactions .
  • 4-Fluoro-3-(trifluoromethyl)benzoyl chloride : Combines fluorine (position 4) and CF₃ (position 3). NIST spectral data suggest distinct fragmentation patterns under mass spectrometry, useful for analytical differentiation .

D. Methyl-Substituted Analog

  • 4-Methyl-3-(trifluoromethyl)benzoyl chloride (C₉H₆ClF₃O) : Methyl group at position 4 introduces steric hindrance and electron-donating effects. Molecular weight: 222.59 g/mol. The methyl group may reduce electrophilicity at the carbonyl compared to halogenated derivatives .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Substituents Boiling Point/Density Hazards
4-Iodo-3-(trifluoromethyl)benzoyl chloride ~334.35 I (4), CF₃ (3) Not reported H315, H319, H335
4-(Trifluoromethyl)benzoyl chloride 208.56 CF₃ (4) 78–79°C (16 mmHg), 1.404 g/cm³ Not reported
4-Bromo-3-(trifluoromethyl)benzoyl chloride 287.46 Br (4), CF₃ (3) Not reported Not reported
3-(Trifluoromethyl)benzoyl chloride 208.56 CF₃ (3) Not reported, density 1.38 Not reported

Biological Activity

4-Iodo-3-(trifluoromethyl)benzoyl chloride is an organic compound characterized by its unique structural features, including a trifluoromethyl group and an iodine atom. These attributes confer distinct chemical properties that are of significant interest in various biological applications, especially in medicinal chemistry and drug development.

Chemical Structure and Properties

  • Molecular Formula : C8H4ClF3I
  • Molecular Weight : 323.47 g/mol
  • IUPAC Name : 4-Iodo-3-(trifluoromethyl)benzoyl chloride

The presence of the trifluoromethyl group enhances the lipophilicity and electronic properties of the compound, making it a valuable candidate for further biological investigations.

Antibacterial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit notable antibacterial activity. For instance, research has shown that certain derivatives of trifluoromethyl-substituted compounds possess significant antibacterial properties against various bacterial strains. In particular, derivatives were tested for their Minimum Inhibitory Concentrations (MICs) against pathogens such as Escherichia coli and Bacillus mycoides, revealing promising results in terms of potency .

Anticancer Activity

The anticancer potential of 4-Iodo-3-(trifluoromethyl)benzoyl chloride has also been explored. In vitro studies have demonstrated that compounds with similar trifluoromethyl substitutions can exhibit cytotoxic effects against several human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). For example, one study reported IC50 values for certain derivatives better than the well-known chemotherapeutic agent Doxorubicin, indicating a potential for developing new anticancer therapies .

The mechanism through which 4-Iodo-3-(trifluoromethyl)benzoyl chloride exerts its biological effects is likely linked to its ability to interact with key molecular targets within cells. The trifluoromethyl group may enhance binding affinity to specific proteins or enzymes involved in critical cellular pathways, leading to alterations in gene expression and cellular responses. Molecular docking studies have suggested that such compounds can inhibit enzymes like enoyl reductase, which is crucial for bacterial survival, thereby highlighting their potential as antimicrobial agents .

Table of Biological Activities

CompoundActivity TypeTarget Organism/Cell LineIC50/MIC (µg/mL or µM)Reference
4-Iodo-3-(trifluoromethyl)benzoyl chlorideAntibacterialE. coliTBD
4-Iodo-3-(trifluoromethyl)benzoyl chlorideAnticancerA54944.4
4-Iodo-3-(trifluoromethyl)benzoyl chlorideAnticancerHCT11622.4

Notable Studies

  • Antibacterial Investigations : A series of derivatives were synthesized and tested against various bacterial strains, revealing that those with trifluoromethyl substitutions had MIC values significantly lower than those without these groups, indicating enhanced antibacterial activity .
  • Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that certain derivatives exhibited IC50 values lower than standard chemotherapy drugs, suggesting a promising avenue for developing new anticancer agents .
  • Molecular Docking Studies : These studies indicated strong binding affinities between the compound and target proteins involved in key metabolic pathways, supporting the hypothesis that structural modifications can lead to enhanced biological activities .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 4-Iodo-3-(trifluoromethyl)benzoyl chloride in the laboratory?

  • Methodology : Start with 3-(trifluoromethyl)benzoic acid and iodinate the aromatic ring using directed ortho-metalation (DoM) or electrophilic iodination. Protect reactive groups (e.g., carboxylic acid) before iodination. Convert the acid to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Monitor reaction progress via TLC or in-situ FTIR for carbonyl stretching (~1770 cm⁻¹). Purify via fractional distillation under reduced pressure (bp ~90–95°C/15 mmHg, inferred from analogs) .
  • Key Considerations : Use moisture-free solvents (e.g., dry DCM), Schlenk-line techniques, and inert gas (N₂/Ar) to prevent hydrolysis. Confirm purity via ¹⁹F NMR (δ ~ -60 ppm for CF₃) and mass spectrometry (expected molecular ion at m/z 335.9) .

Q. How should researchers handle and store 4-Iodo-3-(trifluoromethyl)benzoyl chloride to ensure stability?

  • Storage : Store in amber glass vials under inert gas (Ar) at -20°C to minimize thermal decomposition. Use molecular sieves (3Å) to absorb residual moisture. Avoid prolonged exposure to light due to potential C-I bond photolysis .
  • Safety : Handle in a fume hood with nitrile gloves and splash goggles. Hydrolysis releases HCl and HI, requiring neutralization traps (e.g., NaOH scrubbers) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Look for aromatic protons (δ 7.5–8.5 ppm) and deshielded carbons adjacent to CF₃ (¹³C δ ~125 ppm).
  • ¹⁹F NMR : A singlet at δ -60 to -65 ppm confirms the trifluoromethyl group.
  • Mass Spectrometry : Electron ionization (EI-MS) should show [M]⁺ at m/z 335.9 and fragments like [M-Cl]⁺ (m/z 300.9) .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions involving 4-Iodo-3-(trifluoromethyl)benzoyl chloride?

  • Catalytic Systems : Use Pd(PPh₃)₄ or Pd(dba)₂ with ligands like XPhos for Suzuki-Miyaura couplings. Microwave-assisted reactions (e.g., 100°C, 20 min) enhance efficiency and reduce side reactions. Monitor coupling partners (e.g., arylboronic acids) via HPLC to quantify yields .
  • Challenges : The electron-withdrawing CF₃ group reduces aryl iodide reactivity. Additives like Cs₂CO₃ or TBAB may improve coupling rates .

Q. How should conflicting spectroscopic data during structure elucidation be resolved?

  • Case Study : If ¹H NMR shows unexpected splitting, consider residual moisture (hydrolysis to carboxylic acid) or paramagnetic impurities. Use deuterated solvents (CDCl₃) and compare with analogs (e.g., 4-(trifluoromethyl)benzoyl chloride, CAS 329-15-7). Cross-validate with high-resolution MS (HRMS) to confirm molecular formula .
  • Data Contradictions : Conflicting IR carbonyl peaks may arise from polymorphism. Recrystallize from hexane/EtOAc and re-analyze .

Q. How does the iodo substituent influence reactivity compared to chloro or bromo analogs?

  • Comparative Reactivity : The C-I bond is more labile than C-Cl/C-Br, enabling faster cross-coupling but increasing susceptibility to hydrolysis. In SNAr reactions, iodine’s larger atomic radius enhances leaving-group ability.
  • Electronic Effects : The CF₃ group at the meta position directs electrophiles to the para position, but steric hindrance from iodine may alter regioselectivity. DFT calculations (e.g., Gaussian) can model substituent effects .

Research Insights

  • Microwave Synthesis : Aryl iodides react faster than bromides under microwave conditions, reducing reaction times by 50% compared to conventional heating .
  • Safety Protocols : Neutralize waste with 10% NaHCO₃ before disposal to avoid HI/HCl gas release .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Iodo-3-(trifluoromethyl)benzoyl chloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.